tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Description

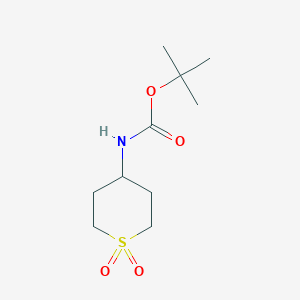

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is a carbamate derivative characterized by the presence of a 1,1-dioxothiane (tetrahydro-2H-thiopyran-1,1-dioxide) ring system. Its empirical formula is C₁₀H₁₉NO₄S, with a molecular weight of 249.33 g/mol . The compound integrates a tert-butyl carbamate group, which is widely employed in organic synthesis for its role as a protecting group for amines, enhancing stability and solubility during reactions.

Properties

IUPAC Name |

tert-butyl N-(1,1-dioxothian-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAPOJQKLRKFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718467 | |

| Record name | tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595597-01-6 | |

| Record name | tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate typically involves:

- Starting from thiomorpholine 1,1-dioxide (the 1,1-dioxothian ring system).

- Introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen atom.

- Alkylation or functionalization at the 4-position of the thian ring.

This strategy is supported by literature describing the preparation of N-Boc thiomorpholine 1,1-dioxide derivatives, which are closely related structurally and synthetically to this compound.

Detailed Preparation Method (Based on Palladium-Catalyzed and Base-Mediated Routes)

A representative preparation method involves the following key steps:

Step 1: Preparation of N-Boc Thiomorpholine 1,1-dioxide

- Thiomorpholine 1,1-dioxide is dissolved in tetrahydrofuran (THF) and cooled to −78 °C.

- Lithium hexamethyldisilazide (LiHMDS, 1 M in THF) is added dropwise as a strong base to deprotonate the nitrogen.

- Allyl chloroformate (or di-tert-butyl dicarbonate in some methods) is then added dropwise to introduce the Boc protecting group.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours.

- The reaction is quenched with aqueous acid (e.g., 1 N HCl), extracted with ethyl acetate, washed, dried, and concentrated.

- Purification by flash chromatography yields N-Boc thiomorpholine 1,1-dioxide in high yield (~90%).

Step 2: Functionalization at the 4-Position

- The N-Boc thiomorpholine 1,1-dioxide can be further functionalized by alkylation or other substitution reactions at the 4-position of the ring.

- For example, lithium bases such as methyllithium, n-butyllithium, s-butyllithium, or t-butyllithium can be employed to generate a carbanion intermediate at the 4-position under low temperatures (−20 to −35 °C).

- This intermediate can then be reacted with electrophiles such as tetrahydrothiopyran-4-one or allyl bromide to introduce various substituents.

Reaction Conditions and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Solvent | THF, ethyl acetate | THF preferred for low-temperature reactions; ethyl acetate used in condensation steps |

| Base | LiHMDS, alkyl lithium reagents | Strong non-nucleophilic bases for deprotonation and carbanion formation |

| Temperature | −78 °C to room temperature | Low temperatures (−78 to −35 °C) for lithiation; warming to room temp for coupling |

| Quenching agent | 1 N HCl aqueous solution | Neutralizes reaction mixture before extraction |

| Purification | Flash column chromatography (petrol:EtOAc) | Yields high-purity product (~90%) |

| Protecting group source | Di-tert-butyl dicarbonate or allyl chloroformate | For Boc group introduction |

Research Findings and Yield Data

- The Boc protection of thiomorpholine 1,1-dioxide using LiHMDS and allyl chloroformate proceeds with approximately 90% isolated yield.

- Alkylation reactions at the 4-position using strong bases and electrophiles are efficient when conducted at low temperatures to avoid side reactions.

- The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive improves the lithiation step, stabilizing the carbanion intermediate and increasing yield and selectivity.

- The overall synthetic approach is scalable and suitable for industrial applications due to mild conditions and high yields.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Boc Protection | Thiomorpholine 1,1-dioxide + LiHMDS + allyl chloroformate in THF at −78 °C to RT | N-Boc thiomorpholine 1,1-dioxide (~90%) |

| 2 | Lithiation & Alkylation | Alkyl lithium base (e.g., t-butyllithium), TMEDA, −20 to −35 °C, then electrophile (e.g., tetrahydrothiopyran-4-one) | Functionalized Boc-thiomorpholine derivatives, high selectivity |

| 3 | Work-up and Purification | Quench with aqueous acid, extract, dry, chromatograph | Pure this compound derivatives |

Additional Notes on Industrial Viability

- The described methods avoid high-risk reagents and harsh conditions, favoring safety and scalability.

- Use of process telescoping (combining multiple reaction steps without intermediate purification) is recommended for cost and time efficiency in industrial synthesis, as shown in related carbamate syntheses.

- The Boc protecting group can be recovered and recycled, reducing waste and improving sustainability.

- Environmental considerations include minimizing toxic solvents and by-products, with ethyl acetate and THF being common solvents of choice due to their manageable toxicity profiles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxothian ring to a thiane ring.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiane derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is utilized in the development of pharmaceuticals, particularly as a building block in the synthesis of bioactive compounds. Its unique structure allows for modifications that enhance the efficacy and selectivity of drug candidates.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that certain modifications of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Biochemical Research

This compound is also employed in biochemical assays and studies due to its ability to interact with biological molecules. Its role as a carbamate allows it to serve as a substrate or inhibitor in enzymatic reactions.

Table 1: Biochemical Applications

Material Science

In material science, this compound can be incorporated into polymer systems to enhance their properties. Its presence can improve thermal stability and mechanical strength.

Case Study: Polymer Modification

A recent study explored the incorporation of this compound into polyurethanes. The modified polymers exhibited enhanced flexibility and resistance to degradation under thermal stress, indicating its potential use in developing advanced materials for industrial applications .

Forensic Science

The compound's chemical properties make it suitable for use in forensic science, particularly in toxicology and drug testing. Its derivatives can be analyzed to detect specific metabolites in biological samples.

Table 2: Forensic Applications

Mechanism of Action

The mechanism of action of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dioxothian ring and tert-butyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The defining feature of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is the 1,1-dioxothiane moiety, a six-membered ring with two sulfonyl oxygen atoms. This contrasts with other tert-butyl carbamates, such as:

- tert-Butyl N-Hydroxycarbamate (N-Boc-hydroxylamine) : Contains a hydroxylamine group (–NH–O–) instead of the sulfone ring, imparting distinct reactivity in oxidation or conjugation reactions .

- Methyl 4-(tert-butylamino)butyl(methyl)carbamate hydrochloride: A linear carbamate with a quaternary ammonium center and a hydrochloride counterion, influencing solubility and ionic character .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₀H₁₉NO₄S | 249.33 | Sulfone ring, tert-butyl carbamate |

| tert-Butyl N-Hydroxycarbamate | C₅H₁₁NO₃ | 133.15 | Hydroxylamine, tert-butyl carbamate |

| Methyl 4-(tert-butylamino)butyl(methyl)carbamate hydrochloride | C₁₁H₂₅ClN₂O₂ | 252.79 | Quaternary ammonium, hydrochloride salt |

Physicochemical Properties

- Hydrochloride salts (e.g., methyl 4-(tert-butylamino)butyl(methyl)carbamate hydrochloride) exhibit higher solubility in polar solvents due to ionic dissociation .

- Stability : The tert-butyl carbamate group generally confers thermal and hydrolytic stability, but the sulfone ring may introduce susceptibility to nucleophilic attack at the sulfur center.

Research Tools and Structural Analysis

Structural characterization of tert-butyl carbamates frequently employs:

Biological Activity

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group and a dioxothian ring. Its chemical formula is C₁₀H₁₉NO₄S, and it has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

- Molecular Weight : 249.33 g/mol

- CAS Number : 595597-01-6

- Chemical Structure : Contains a tert-butyl group and a dioxothian ring which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may act as an inhibitor or activator of specific enzymes, influenced by the functional groups present in its structure. The dioxothian ring enhances its binding affinity to target proteins, potentially modulating their activity.

Biological Activity Studies

Recent studies have explored the compound's effects on various biological systems:

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, preliminary assays demonstrated its potential as a protease inhibitor, which could be beneficial in therapeutic applications against viral infections like SARS-CoV .

- Cellular Effects : In vitro studies have shown that the compound affects cell viability and proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases, highlighting its potential as an anticancer agent.

- Antimicrobial Activity : Some investigations have reported the antimicrobial properties of this compound against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar carbamates was conducted.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Enzyme inhibition; anticancer | Dioxothian ring enhances binding affinity |

| tert-Butyl N-(2-thiazolyl)carbamate | Moderate enzyme inhibition | Thiazole ring provides different reactivity |

| tert-Butyl N-(1,2,4-oxadiazol-3-yl)carbamate | Antimicrobial properties | Oxadiazole ring contributes to bioactivity |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- SARS-CoV Protease Inhibition : A study evaluated the compound's inhibitory effects on SARS-CoV 3CL protease using fluorometric assays. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent against coronaviruses .

- Anticancer Properties : In a series of experiments on human cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated cytotoxic effects with IC50 values indicating effective dose ranges for further development as an anticancer drug.

Q & A

Q. What are the recommended synthetic protocols for tert-Butyl N-(1,1-dioxothian-4-yl)carbamate, and how can intermediates be optimized?

The synthesis typically involves coupling tert-butyl carbamate with a functionalized thiane derivative. A stepwise approach includes:

Thiane activation : Sulfur oxidation to form the 1,1-dioxothiane moiety using mCPBA (meta-chloroperbenzoic acid) under controlled temperatures (0–5°C) to avoid overoxidation .

Carbamate coupling : Use of DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) as coupling agents in anhydrous DCM (dichloromethane) to link the tert-butyl carbamate group to the activated thiane. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve crystal structures. For non-crystalline samples, employ ORTEP-III for molecular visualization .

- Spectroscopic analysis :

- 1H NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and thiane-dioxide protons (δ ~3.2–4.0 ppm, multiplet).

- LC-MS : Exact mass verification (e.g., [M+H]+ calculated for C₁₀H₁₈NO₄S: 272.09) .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- pH sensitivity : Hydrolyzes in strongly acidic (pH <2) or basic (pH >10) conditions. Use neutral buffers (e.g., PBS) for biological assays .

- Solubility : Soluble in DMSO (≥50 mg/mL), methanol, and DCM; insoluble in water. Pre-saturate aqueous solutions with co-solvents (e.g., 5% DMSO) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

- Chiral auxiliaries : Introduce (R)- or (S)-configured intermediates via Evans oxazolidinones or Oppolzer’s sultams. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .

- Dynamic resolution : Use enzymatic catalysts (e.g., lipases) for kinetic resolution of racemic mixtures. For example, Candida antarctica lipase B achieves >90% ee in tert-butyl carbamate derivatives .

Q. What computational methods are effective for predicting reactivity and binding interactions of this compound?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to study sulfur-dioxide group interactions (e.g., hydrogen bonding with biological targets) .

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like cathepsin L (docking scores <−7.0 kcal/mol suggest high affinity) .

- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability in aqueous and lipid bilayer environments .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray results) be resolved?

- Multi-technique validation : Cross-reference 2D NMR (HSQC, HMBC) with X-ray data. For example, a discrepancy in proton coupling constants may arise from dynamic effects in solution (e.g., ring puckering in thiane-dioxide) .

- Paramagnetic NMR : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping signals in crowded spectra .

Q. What strategies mitigate side reactions during functionalization of the carbamate group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.